molecular formula C12H12N2O B1456787 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1267267-61-7

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B1456787
CAS No.: 1267267-61-7
M. Wt: 200.24 g/mol
InChI Key: UCOFCSJZKKBAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS 1267267-61-7) is a high-purity chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is a pyrazole derivative, a class of five-membered heterocyclic rings known for their wide spectrum of biological activities . The pyrazole scaffold is a privileged structure in medicinal chemistry and is found in compounds exhibiting anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . As such, this compound serves as a versatile and valuable building block for researchers developing novel pharmacologically active agents. The compound is provided for research and development purposes only. All products are strictly for laboratory research and are not intended for human or animal use . Researchers can order this product in various quantities, with standard packaging available from 50mg up to 5g .

Properties

IUPAC Name

1-(1-methyl-5-phenylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)11-8-12(14(2)13-11)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOFCSJZKKBAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phenylhydrazine with β-Dicarbonyl Compounds

  • Method: Phenylhydrazine reacts with 1,3-diketones or β-ketoesters to form substituted pyrazoles.
  • Example: Ohtsuka et al. prepared 1,3,4,5-tetrasubstituted pyrazoles by condensing phenylhydrazine with 2-(trifluoromethyl)-1,3-diketone in refluxing ethanol, yielding 63% product.
  • Application: Similar condensation with acetylacetone or related β-dicarbonyl compounds can yield 1-methyl-5-phenyl-pyrazol derivatives, which can be further acetylated at the 3-position.

Use of Hydrazine Derivatives and Acetoacetylated Piperazines

  • Method: Reaction of acetoacetyl derivatives of piperazine or related amines with phenylhydrazine in the presence of condensation reagents (e.g., Lawesson's reagent) and organic bases (e.g., triethylamine or pyridine).
  • Details: The process involves refluxing in solvents such as tetrahydrofuran (THF) at 40–60 °C until completion, followed by pH neutralization, extraction, and concentration to yield the pyrazole intermediate.
  • Advantages: This method is noted for high yield and environmental compatibility when avoiding toxic solvents like pyridine.

Catalytic and Halogenation-Assisted Pyrazole Formation

  • Method: Catalysis using nano-ZnO or iodine-mediated halogenation in the presence of additives like p-toluenesulfonic acid (TsOH) facilitates pyrazole ring formation with high regioselectivity and yield.
  • Example: Girish et al. demonstrated efficient preparation of 3-methyl-1-phenyl-1H-pyrazol derivatives using iodine and TsOH, achieving 83% yield within 48 hours.
  • Significance: These catalytic methods offer mild reaction conditions and improved selectivity.

Industrial-Scale Preparation and Process Optimization

Improved Cyclization Using Lawesson's Reagent

  • Process: Cyclization of intermediates using Lawesson's reagent avoids toxic reagents like phosphorus oxychloride and pyridine, which are traditionally used but problematic for large-scale production.
  • Procedure: Organic layers are washed with sodium chloride solutions at elevated temperatures (50–55 °C), followed by concentration and controlled addition of glacial acetic acid to precipitate the product.
  • Purification: The solid is washed with toluene at low temperatures (0–5 °C) and dried under controlled conditions to obtain pure pyrazole derivatives.
  • Outcome: This method improves yield, purity, and environmental safety, making it suitable for pharmaceutical manufacturing.

Hydrogenation and Recrystallization

  • Step: Palladium on carbon catalyzed hydrogenation in ethanol under pressure is used to reduce intermediate compounds, followed by filtration and recrystallization from methylene dichloride to obtain the final product with high purity (yield ~80%).

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Notes
Phenylhydrazine + β-Diketone (Ethanol reflux) Phenylhydrazine, 2-(trifluoromethyl)-1,3-diketone, reflux ethanol 63 Simple, straightforward Moderate yield
Acetoacetyl-piperazine + Phenylhydrazine + Lawesson's reagent (THF, 40–60 °C) Lawesson's reagent, triethylamine or pyridine, THF 86–90 High yield, scalable, less toxic Avoids pyridine for industry
Nano-ZnO catalysis with iodine and TsOH Iodine, TsOH, nano-ZnO catalyst, mild conditions 83 High regioselectivity, mild Longer reaction time (48 h)
Pd/C Hydrogenation + Recrystallization Pd/C, ethanol, pressure hydrogenation, methylene dichloride recrystallization 80 High purity final product Requires hydrogenation setup

Detailed Research Findings

  • The use of Lawesson's reagent for cyclization significantly improves the process by replacing toxic cyclizing agents like phosphorus oxychloride and avoids the use of pyridine, which is harmful and undesirable in pharmaceutical manufacturing.
  • Catalytic methods using nano-ZnO and iodine demonstrate efficient pyrazole synthesis with good yields and regioselectivity, offering alternative mild synthetic routes.
  • The condensation approach using phenylhydrazine and β-dicarbonyl compounds remains a fundamental method, but yields and regioselectivity depend on substituents and reaction conditions.
  • Industrial processes emphasize solvent washing steps, controlled temperature additions of acetic acid, and precise drying protocols to ensure high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Mechanism of Action

The mechanism by which 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 88°C .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 2.49 (s, 3H, Me), 3.94 (s, 3H, NMe), 6.85 (s, 1H, CH), 7.46–7.62 (m, 5H, Ph) .
    • IR : ν 1673 cm⁻¹ (C=O stretch), 1593–1417 cm⁻¹ (C=C/C=N) .
  • Analytical Data : C, 72.02%; H, 6.05%; N, 13.95% (closely matches theoretical values) .

This compound is synthesized via chemo- and regioselective transformations of 1,2,4-triketone analogs under controlled conditions .

Comparison with Similar Pyrazolyl Ethanone Derivatives

Pyrazolyl ethanones exhibit diverse pharmacological and material science applications, with variations in substituents significantly altering their properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features References
1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one 1-Me, 5-Ph 200.24 88 Moderate thermal stability, simple aromatic substitution
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Anthracenyl, Ph 382.45 N/A Extended π-conjugation for potential optoelectronic applications
1-{3-[4-(Methanesulfonyl)phenyl]-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 4-SO₂Me, 3-MePh 368.43 265–266 Enhanced thermal stability due to sulfonyl group; antimicrobial activity
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-EtOPh, 1-naphthyl 386.46 N/A Ethoxy group improves solubility; studied for bioactivity
1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride Unsubstituted pyrazole 134.58 N/A Hydrochloride salt form; used in coordination chemistry

Key Observations:

Substituent Effects on Thermal Stability :

  • The sulfonyl group in 1-{3-[4-(methanesulfonyl)phenyl]-...}ethan-1-one increases melting point (265–266°C) due to strong intermolecular interactions (dipole-dipole, hydrogen bonding) .
  • Anthracenyl and naphthyl substituents enhance π-stacking, relevant for materials science .

Biological Activity :

  • Sulfonyl and ethoxy derivatives (e.g., ) show antimicrobial properties, whereas the parent compound (1-(1-methyl-5-phenyl-...) lacks reported bioactivity.

Synthetic Flexibility :

  • Derivatives with bromine (e.g., 1-(4-bromophenyl)-... ) enable further functionalization via cross-coupling reactions .
  • The parent compound is synthesized in 24% yield via regioselective transformations, while halogenated analogs require multi-step protocols .

Spectroscopic Trends :

  • The C=O stretch in IR remains consistent (~1670–1680 cm⁻¹) across derivatives, but aryl substituents alter aromatic C-H stretching (3012–3265 cm⁻¹) .

Biological Activity

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a compound within the pyrazole family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a phenyl group and a methyl group attached to the pyrazole ring, enhancing its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
CAS Number: 1267267-61-7

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thus blocking their activity. This inhibition can disrupt several biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For instance, in vitro assays demonstrated that the compound could inhibit cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent activity.

Cell LineIC50 Value (µM)Reference
MCF-712.5
HeLa10.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, suggesting that it may be effective in treating conditions characterized by excessive inflammation.

Study 1: Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound against dihydrofolate reductase (DHFR). The results indicated that this compound binds effectively to DHFR, leading to decreased enzymatic activity and subsequent reduction in folate synthesis, which is crucial for cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and phenylhydrazine derivatives. Optimization involves adjusting catalysts (e.g., piperidine in ethanol under reflux) and monitoring reaction time/temperature to improve yield. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR confirms the pyrazole ring formation and ketone functionality . For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) is recommended.

Q. How is the purity of this compound validated in academic settings?

Purity is validated using chromatographic (HPLC, GC-MS) and spectroscopic methods. Melting point analysis (compared to literature) and elemental analysis (C, H, N) provide additional confirmation. For trace impurities, high-resolution mass spectrometry (HRMS) or 1H NMR^1 \text{H NMR} integration of diagnostic peaks (e.g., methyl groups at δ 2.5–3.0 ppm) is employed .

Q. What preliminary biological screening methods are used for pyrazole derivatives like this compound?

Initial screening includes antimicrobial assays (disc diffusion against E. coli, S. aureus), antioxidant activity via DPPH radical scavenging, and cytotoxicity testing (MTT assay on cancer cell lines). Dose-response curves and IC50_{50} values are calculated to quantify potency .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Using SHELXL ( ), partial occupancy models are applied to disordered atoms. Constraints (e.g., SIMU, DELU) and anisotropic displacement parameter (ADP) analysis refine the disorder. WinGX/ORTEP () visualizes electron density maps to validate the model. For severe disorder, twin refinement (TWIN/BASF commands) may be necessary .

Q. What strategies address contradictions in bioactivity data across structurally similar pyrazole derivatives?

Comparative molecular docking (e.g., AutoDock Vina) identifies binding affinity variations at target sites (e.g., COX-2 for anti-inflammatory activity). Meta-analysis of SAR studies highlights substituent effects: electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity, while bulky substituents reduce solubility . Confounding factors like assay variability (e.g., DMSO concentration in cell cultures) must be standardized .

Q. How do substituent positions influence the crystal packing of pyrazole-based compounds?

X-ray diffraction reveals that para-substituted phenyl groups (e.g., 4-chlorophenyl) promote π-π stacking, while ortho-substituents induce steric hindrance, altering unit cell parameters. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) driving packing motifs .

Q. What computational methods predict the tautomeric stability of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer energy differences. NBO analysis identifies hyperconjugative interactions stabilizing the keto form. Solvent effects (PCM model) are included to simulate experimental conditions (e.g., ethanol) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures .
  • Crystallography : Combine SHELX refinement with PLATON validation (checkCIF) to ensure structural accuracy .
  • Bioactivity Validation : Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.